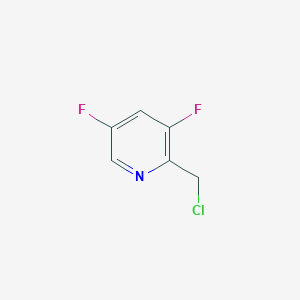

2-(Chloromethyl)-3,5-difluoropyridine

Description

Chemical Identity and Nomenclature

This compound represents a sophisticated halogenated heterocyclic compound characterized by its distinctive structural architecture and systematic nomenclature. The compound bears the Chemical Abstracts Service registry number 1222633-85-3, which serves as its unique chemical identifier in global databases and regulatory systems. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting its structural composition with precision and clarity.

The molecular formula of this compound is C6H4ClF2N, indicating a pyridine ring system substituted with chlorine and fluorine atoms in specific positions. The molecular weight has been determined to be 163.55 grams per mole, a value that reflects the contribution of the halogen substituents to the overall molecular mass. The compound also carries the MDL number MFCD11520701, which serves as an additional identification code in chemical databases and inventory systems.

Alternative nomenclature for this compound includes the systematic designation "Pyridine, 2-(chloromethyl)-3,5-difluoro-", which emphasizes the parent pyridine structure while clearly indicating the substitution pattern. The InChI (International Chemical Identifier) representation provides a standardized computational description: InChI=1S/C6H4ClF2N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2. The corresponding InChI Key, PNRQVTCCNSHPBG-UHFFFAOYSA-N, offers a condensed hash representation of the molecular structure.

The canonical SMILES (Simplified Molecular Input Line Entry System) notation for this compound is C1=C(C=NC(=C1F)CCl)F, which provides a linear text representation of the molecular connectivity. This structural representation clearly indicates the chloromethyl group attached to the 2-position and fluorine atoms positioned at the 3- and 5-positions of the pyridine ring.

Table 1: Chemical Identity Parameters

The physical properties of this compound further characterize its chemical identity. The compound exhibits a calculated density of 1.4 ± 0.1 grams per cubic centimeter, indicating a relatively dense liquid or solid state depending on temperature conditions. The boiling point has been predicted to be 158.2 ± 35.0 degrees Celsius at 760 millimeters of mercury pressure, suggesting moderate volatility under standard atmospheric conditions. The flash point is estimated at 49.5 ± 25.9 degrees Celsius, indicating the temperature at which the compound can form ignitable vapor-air mixtures.

Additional computed properties include a topological polar surface area of 12.89 square angstroms, which influences the compound's permeability and bioavailability characteristics. The LogP value, representing the logarithm of the partition coefficient between octanol and water, has been calculated as 1.12, indicating moderate lipophilicity. The vapor pressure at 25 degrees Celsius is estimated at 3.4 ± 0.3 millimeters of mercury, contributing to its volatility profile. The refractive index has been calculated as 1.486, providing insight into the compound's optical properties.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of halogenated pyridine chemistry and the fundamental advances in aromatic halogenation methodologies. The synthetic approach most relevant to this compound's preparation involves the Blanc chloromethylation reaction, a transformative methodology discovered by Gustave Louis Blanc in 1923. This reaction established the foundation for introducing chloromethyl groups onto aromatic systems, including pyridine derivatives, through the reaction of aromatic compounds with formaldehyde and hydrogen chloride in the presence of Lewis acid catalysts such as zinc chloride.

The Blanc chloromethylation reaction mechanism involves the protonation of formaldehyde under acidic conditions, making the carbon center highly electrophilic. This activated formaldehyde species then undergoes attack by the aromatic pi-electrons, followed by rearomatization and subsequent conversion of the formed benzyl alcohol to the corresponding chloride under the reaction conditions. The discovery of this methodology provided chemists with a powerful tool for functionalizing aromatic systems, including pyridine rings, with reactive chloromethyl groups that could serve as handles for further synthetic transformations.

The development of fluorinated pyridine chemistry represents another crucial historical thread in the evolution toward compounds like this compound. Early research into fluorinated pyridines was driven by the unique electronic properties imparted by fluorine substitution, particularly the strong electron-withdrawing effects that significantly alter the reactivity and biological activity of pyridine derivatives. The preparation of 2,6-difluoropyridine from 2,6-dichloropyridine using potassium fluoride, as documented in patent literature, exemplifies the systematic development of fluorination methodologies that enabled access to multiply fluorinated pyridine systems.

Research findings from the 1970s contributed significantly to understanding the synthesis and reactivity of halogenated pyridines. Studies focusing on azide chemistry and polyfluorinated pyridines demonstrated the feasibility of preparing highly substituted pyridine derivatives with multiple halogen substituents. The preparation of compounds such as 4-azido-2,3,5,6-tetrafluoropyridine and related derivatives through nucleophilic substitution reactions with sodium azide established important precedents for the synthesis of multiply halogenated pyridines.

The industrial development of fluorinated pyridine synthesis gained momentum through process optimization studies that addressed practical challenges in large-scale production. Patent documentation reveals systematic investigations into reaction conditions, solvent effects, and catalyst systems that enable efficient conversion of dichloropyridines to their fluorinated analogs. These studies established that polar aprotic solvents such as dimethyl sulfoxide provide optimal reaction media for halogen exchange reactions, achieving practical reaction rates without requiring excessive temperatures or specialized catalysts.

Modern synthetic approaches to this compound benefit from these historical developments by combining proven chloromethylation strategies with advanced fluorination methodologies. The synthetic route typically involves the chloromethylation of 3,5-difluoropyridine using the Blanc reaction conditions, where formaldehyde and hydrogen chloride react in the presence of zinc chloride catalyst. Alternative approaches may involve the sequential introduction of halogen substituents, building upon the extensive knowledge base established through decades of research in halogenated pyridine chemistry.

Table 2: Historical Development Milestones

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique structural features that combine multiple reactive sites within a single molecular framework, making it an exceptionally versatile synthetic intermediate. The compound's architecture incorporates both electron-withdrawing fluorine substituents and a highly reactive chloromethyl group, creating a platform for diverse chemical transformations that are fundamental to modern heterocyclic synthesis. This dual functionality enables the compound to participate in nucleophilic substitution reactions, cross-coupling processes, and cycloaddition reactions, positioning it as a key building block in the construction of complex heterocyclic systems.

Research findings demonstrate that the electron-withdrawing effects of the fluorine atoms at the 3- and 5-positions significantly enhance the electrophilic character of the pyridine ring, making it more susceptible to nucleophilic attack. This electronic activation is particularly important in pharmaceutical chemistry, where controlled reactivity profiles are essential for the synthesis of bioactive compounds. The strategic positioning of fluorine atoms also influences the compound's lipophilicity and metabolic stability, properties that are crucial for drug development applications.

The chloromethyl group at the 2-position serves as a highly reactive electrophilic center that readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity enables the introduction of diverse functional groups, including amines, thiols, and heteroaromatic systems, through displacement of the chloride leaving group. The versatility of this transformation has been demonstrated in synthetic applications where the chloromethyl group serves as a coupling point for linking pyridine derivatives to other molecular scaffolds.

Industrial applications of this compound in agrochemical synthesis highlight its importance as an intermediate in the preparation of herbicides and pesticides. The compound's structural features are particularly well-suited for the development of compounds that target specific biological pathways in plant systems. The presence of fluorine atoms enhances the compound's environmental stability while the chloromethyl group provides a reactive handle for introducing additional functional groups that modulate biological activity.

Pharmaceutical applications represent another major area where this compound demonstrates significant value in heterocyclic chemistry. The compound serves as a precursor to various drug candidates, particularly those targeting central nervous system disorders and inflammatory diseases. The fluorine substituents contribute to enhanced metabolic stability and improved pharmacokinetic properties, while the chloromethyl group enables the introduction of side chains that optimize target selectivity and potency.

Table 3: Synthetic Applications in Heterocyclic Chemistry

| Application Area | Transformation Type | Target Structures | Key Advantages |

|---|---|---|---|

| Pharmaceutical Synthesis | Nucleophilic Substitution | Drug Intermediates | Enhanced Metabolic Stability |

| Agrochemical Development | Cross-Coupling Reactions | Herbicide Precursors | Environmental Persistence |

| Materials Chemistry | Polymerization Reactions | Functional Polymers | Thermal Stability |

| Medicinal Chemistry | Cycloaddition Processes | Heterocyclic Scaffolds | Structural Diversity |

The mechanistic aspects of reactions involving this compound reveal the compound's unique reactivity profile in heterocyclic transformations. The electron-deficient nature of the pyridine ring, enhanced by fluorine substitution, facilitates nucleophilic aromatic substitution reactions that would be challenging with unsubstituted pyridine derivatives. This enhanced reactivity enables the preparation of complex heterocyclic systems under mild reaction conditions, reducing the need for harsh reagents or extreme temperatures.

Advanced synthetic methodologies have exploited the compound's dual reactivity to develop cascade reaction sequences that build molecular complexity in a single synthetic operation. These approaches demonstrate the compound's value in atom-economical synthesis strategies that minimize waste generation while maximizing synthetic efficiency. The ability to selectively functionalize either the chloromethyl group or the pyridine ring provides synthetic chemists with precise control over reaction outcomes.

Contemporary research in heterocyclic chemistry continues to expand the applications of this compound through the development of novel transformation methodologies. Metal-catalyzed cross-coupling reactions have emerged as particularly powerful tools for incorporating the compound into complex molecular architectures. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity and efficiency, expanding the range of accessible target structures.

The compound's role in the synthesis of fluorine-containing heterocycles reflects the growing importance of fluorinated molecules in drug discovery and materials science. The strategic incorporation of fluorine atoms into heterocyclic frameworks can dramatically alter biological activity, metabolic stability, and physical properties. The availability of this compound as a readily accessible starting material facilitates the exploration of fluorinated heterocyclic space in medicinal chemistry programs.

Properties

IUPAC Name |

2-(chloromethyl)-3,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRQVTCCNSHPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloromethylation of 3,5-Difluoropyridine (Blanc Method)

Overview:

The classical route involves the chloromethylation of 3,5-difluoropyridine using formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride. This method yields 2-(Chloromethyl)-3,5-difluoropyridine directly.

| Parameter | Details |

|---|---|

| Reagents | Formaldehyde, Hydrogen chloride, Zinc chloride |

| Solvent | Typically an inert solvent like dichloromethane or acetic acid |

| Temperature | 0°C to room temperature |

| Catalyst | Zinc chloride (ZnCl₂) |

| Yield | Typically 60-80% depending on conditions |

Mechanism:

The electrophilic chloromethylation occurs at the second position of the pyridine ring, facilitated by the formation of a chloromethyl carbocation from formaldehyde and HCl in the presence of ZnCl₂.

- The reaction is sensitive to moisture; anhydrous conditions improve yield.

- Excess formaldehyde can lead to poly-chloromethylation; controlled addition is crucial.

Fluorination via Halogen Exchange (Using Potassium Fluoride)

Overview:

Post chloromethylation, the chloromethyl group can be converted into a fluoromethyl group via nucleophilic substitution using potassium fluoride in a polar aprotic solvent. This process is highly dependent on solvent choice, temperature, and reaction time.

Key Process Parameters (Based on Patent US5468863A & Literature):

| Parameter | Details |

|---|---|

| Reactants | This compound, Potassium fluoride (KF) |

| Solvent | Mixture of sulfolane and a tetralkylurea (e.g., N,N'-dimethylpropyleneurea) |

| Temperature | 180°C to 240°C |

| Reaction Time | 12-24 hours |

| Catalyst | Optional phase-transfer catalysts like 18-crown-6 ether |

- The mixture of sulfolane and urea enhances fluorination efficiency.

- Excess KF (8-24%) ensures complete halogen exchange.

- Continuous removal of volatile products via distillation improves yield and purity.

Industrial-Scale Synthesis: Multi-step Process

Step 1: Synthesis of 2,3,5-Trichloropyridine

- Starting from 2-aminopyridine, chlorination with thionyl chloride or phosphorus oxychloride yields 2,3,5-trichloropyridine.

Step 2: Fluorination to 2,3-Difluoro-5-chloropyridine

- React 2,3,5-trichloropyridine with a mixture of cesium fluoride and potassium fluoride in sulfolane and DMSO at ~145°C for 17-19 hours.

- The process yields over 90% of the target compound with high purity (>99%).

Step 3: Chloromethylation to Obtain this compound

- The chloromethylation can be performed via formaldehyde/HCl in the presence of ZnCl₂, under controlled temperature, to selectively introduce the chloromethyl group at the second position.

Data Summary:

| Step | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | Chlorination of aminopyridine | Reflux with SOCl₂ | ~80% | >99% |

| 2 | Fluorination (US5468863A) | KF in sulfolane + DMSO at 145°C | >90% | >99% |

| 3 | Chloromethylation | Formaldehyde + HCl + ZnCl₂ | 60-80% | High purity |

Alternative Approaches: Using Diazotization and Sandmeyer Reaction

- Starting from 2-aminopyridine derivatives, diazotize with sodium nitrite under acidic conditions.

- Conduct a Sandmeyer reaction with copper salts to generate chlorinated or brominated pyridines.

- Subsequent fluorination via fluoride salts yields the desired difluoropyridines.

- High selectivity.

- Suitable for complex substitution patterns.

- Multi-step process with handling of diazonium salts.

- Less suitable for large-scale production compared to direct fluorination methods.

Summary Data Table: Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Blanc Chloromethylation | 3,5-Difluoropyridine | Formaldehyde, HCl, ZnCl₂ | 0°C to RT | 60-80% | Classical, scalable |

| Fluorination (US5468863A) | Chloromethyl derivative | KF + sulfolane + urea | 180-240°C, 12-24h | >90% | Industrial, high yield |

| Multi-step (Patent CN106008329A) | 2-Aminopyridine | Chlorination, diazotization, fluorination | Reflux, 145°C | >90% | High purity, scalable |

| Diazotization + Sandmeyer | 2-Aminopyridine derivatives | NaNO₂, Cu salts | Reflux | Variable | Less common industrially |

Concluding Notes:

Most Efficient Method:

The modern fluorination process utilizing potassium fluoride in a mixture of sulfolane and a tetralkylurea (e.g., N,N'-dimethylpropyleneurea) at elevated temperatures (180-240°C) is considered the most efficient and scalable, with yields exceeding 90% and product purities over 99%.Industrial Applicability:

The process is adaptable for large-scale production, especially when combined with continuous distillation techniques to remove volatile impurities and unreacted starting materials.Environmental & Safety Aspects: Use of less hazardous solvents and reagents, combined with process optimization, minimizes waste and improves safety.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3,5-difluoropyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and amines.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

Medicinal Chemistry

2-(Chloromethyl)-3,5-difluoropyridine serves as a precursor for developing bioactive molecules. Its derivatives have shown potential in:

- Enzyme Inhibition: The compound can inhibit cytochrome P450 enzymes, critical for drug metabolism, thus influencing pharmacokinetics.

- Therapeutic Agents: It has been investigated for its role in treating central nervous system disorders and infectious diseases. For example, derivatives have demonstrated anti-tubercular activity against Mycobacterium tuberculosis, highlighting the importance of structural modifications for enhanced efficacy.

Agrochemicals

The compound is utilized in synthesizing agrochemicals such as herbicides and insecticides. Its halogenated structure allows for modifications that can enhance biological activity against pests while minimizing toxicity to non-target organisms .

Organic Synthesis

In organic chemistry, this compound is employed as an intermediate in synthesizing various heterocyclic compounds. It acts as a building block for more complex molecules, facilitating the development of new chemical entities with desired properties .

Case Study 1: Anti-Tubercular Activity

Research has indicated that derivatives of pyridine analogs exhibit significant in vitro activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the pyridine ring can enhance potency while reducing cardiotoxicity associated with certain compounds.

Case Study 2: Toxicological Assessment

A toxicological assessment of related compounds revealed insights into their safety profiles when used as pharmaceuticals or agrochemicals. The findings emphasize the need for careful evaluation of halogenated compounds due to potential environmental impacts and human health risks associated with their use .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Precursor for enzyme inhibitors | Inhibits cytochrome P450 enzymes; potential CNS agents |

| Agrochemicals | Synthesis of herbicides and insecticides | Modifications enhance efficacy while reducing toxicity |

| Organic Synthesis | Intermediate in heterocyclic compound synthesis | Facilitates development of new chemical entities |

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3,5-difluoropyridine involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it useful in the development of therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyridines

3,5-Difluoropyridine

- Structure : Fluorine atoms at 3- and 5-positions; lacks the chloromethyl group.

- Synthesis: Produced via catalytic hydrogenolysis of 2,4,6-tribromo-3,5-difluoropyridine (derived from pentafluoropyridine) .

- Reactivity : Fluorine atoms resist nucleophilic substitution under mild conditions but can be displaced by hard nucleophiles (e.g., methoxide) in polar solvents. Soft nucleophiles preferentially target bromine in related compounds (e.g., 2,4,6-tribromo-3,5-difluoropyridine) .

- Applications : Used in high-energy materials and as a precursor for palladium-mediated coupling reactions .

3,4,5-Trifluoropyridine

- Structure : Fluorine at 3-, 4-, and 5-positions.

- Reactivity : Increased electron deficiency due to three fluorine atoms, enhancing susceptibility to nucleophilic aromatic substitution.

- Applications : Explored in hyperpolarized NMR studies due to efficient SABRE (Signal Amplification By Reversible Exchange) enhancement .

2-Cyano-3,5-difluoropyridine

Chloromethyl-Substituted Aromatics

1-(Chloromethyl)-3,5-dimethylbenzene

- Structure : Chloromethyl group on a benzene ring with methyl substituents at 3- and 5-positions.

- Synthesis: Prepared via thionyl chloride treatment of (3,5-dimethylphenyl)methanol, achieving 71% yield under optimized conditions .

- Reactivity : The chloromethyl group undergoes nucleophilic substitution, but the absence of fluorine reduces ring electron deficiency compared to 2-(Chloromethyl)-3,5-difluoropyridine.

tert-Butyl 3,5-difluoropicolinate

Brominated Derivatives

2,4,6-Tribromo-3,5-difluoropyridine

- Structure : Bromine at 2-, 4-, and 6-positions; fluorine at 3- and 5-positions.

- Reactivity: Bromine atoms are displaced by soft nucleophiles (e.g., thiophenoxide), while fluorine remains intact under similar conditions. Used in palladium-mediated coupling with alkynes .

- Applications : Key intermediate for synthesizing complex fluoroheterocycles.

Comparative Data Table

Key Research Findings

Reactivity Trends: Fluorine vs. Bromine: In 2,4,6-tribromo-3,5-difluoropyridine, bromine is more reactive than fluorine toward soft nucleophiles, highlighting the divergent reactivity of halogens in polyhalogenated systems . Chloromethyl Group: The -CH2Cl group in this compound offers a reactive site for alkylation or elimination, distinct from cyano or ester substituents in analogs .

Synthetic Efficiency: Thionyl chloride is effective for introducing chloromethyl groups, as seen in 1-(chloromethyl)-3,5-dimethylbenzene synthesis (71% yield) . Similar methods may apply to this compound. Catalytic hydrogenolysis is critical for dehalogenation in 3,5-difluoropyridine synthesis, preserving fluorine substituents .

Applications :

Biological Activity

2-(Chloromethyl)-3,5-difluoropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biochemical properties, mechanisms of action, and biological effects of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the pyridine ring and a chloromethyl group at the 2 position. This unique structure enhances its lipophilicity and biological activity.

1. Enzyme Interaction

The compound has been shown to interact with various enzymes, particularly those involved in metabolic pathways. Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating interactions with intracellular targets. For instance, it has been reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

2. Cellular Effects

Research indicates that this compound influences cellular signaling pathways and gene expression. By modulating enzyme activity, it can alter the production of secondary messengers, impacting signal transduction pathways essential for cellular responses.

3. Molecular Mechanisms

At the molecular level, this compound exerts its effects through several mechanisms:

- Enzyme Inhibition : It binds to the active sites of enzymes, preventing substrate binding and subsequent catalysis.

- Gene Regulation : It interacts with transcription factors, leading to altered gene expression profiles.

Case Study 1: Anti-Tubercular Activity

In a study focused on anti-tubercular compounds, derivatives of pyridine analogs were evaluated for their efficacy against Mycobacterium tuberculosis. While this compound itself was not the primary focus, related compounds demonstrated significant in vitro activity against tuberculosis strains. The structure-activity relationship (SAR) suggested that modifications at the pyridine ring could enhance potency while reducing adverse effects such as cardiotoxicity associated with hERG channel blockade .

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of this compound in animal models. Results indicated that lower doses exhibited beneficial effects related to enzyme inhibition without significant toxicity. However, higher doses led to adverse effects, including cellular damage and disruptions in physiological processes.

Data Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Enzyme Inhibition | Modulates drug metabolism | Binds to cytochrome P450 enzymes |

| Cellular Signaling | Alters gene expression | Interacts with transcription factors |

| Anti-Tubercular Activity | Inhibits Mycobacterium tuberculosis | Affects metabolic pathways |

| Toxicity | Dose-dependent effects | Higher doses lead to cellular damage |

Q & A

Q. How are mechanistic studies (e.g., kinetic isotope effects, trapping experiments) applied to elucidate reaction pathways in derivatization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.